Predicted Physicochemical Properties: pKa, LogP, and Density as Differentiators for Medicinal Chemistry Design
The predicted physicochemical properties of 4-(2-Ethoxyethynyl)pyridine provide a quantitative basis for differentiating it from unsubstituted 4-ethynylpyridine in drug discovery programs. Specifically, the target compound exhibits a predicted pKa of 6.90±0.26, a predicted LogP of 1.43, and a predicted density of 1.06±0.1 g/cm³ . In contrast, unsubstituted 4-ethynylpyridine (CAS 2510-22-7) has a calculated LogP of approximately 0.8 and a pKa near 5.1 (for the conjugate acid of the pyridine nitrogen) . These differences are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.
| Evidence Dimension | Lipophilicity (LogP) and Basicity (pKa) |
|---|---|
| Target Compound Data | Predicted LogP: 1.43; Predicted pKa: 6.90±0.26 |
| Comparator Or Baseline | 4-Ethynylpyridine (CAS 2510-22-7): Calculated LogP ~0.8; pKa ~5.1 |
| Quantified Difference | ΔLogP ≈ +0.63; ΔpKa ≈ +1.8 units |
| Conditions | Predicted values from ChemicalBook and ChemSpider databases |
Why This Matters
The higher LogP of 4-(2-Ethoxyethynyl)pyridine suggests improved membrane permeability, while its distinct pKa influences ionization state at physiological pH, both of which are critical parameters in lead optimization and procurement decisions for building blocks.
